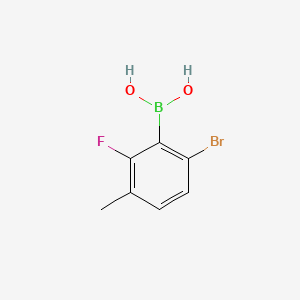

6-Bromo-2-fluoro-3-methylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-bromo-2-fluoro-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHQHIZZGJAIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659407 | |

| Record name | (6-Bromo-2-fluoro-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957061-15-3 | |

| Record name | (6-Bromo-2-fluoro-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-Bromo-2-fluoro-3-methylphenylboronic acid

CAS Number: 957061-15-3

This technical guide provides a comprehensive overview of 6-Bromo-2-fluoro-3-methylphenylboronic acid, a key building block in modern synthetic chemistry, particularly for researchers, scientists, and professionals in the field of drug development. This document details the compound's properties, synthesis, and applications, with a focus on its role in cross-coupling reactions.

Chemical Properties and Data

This compound is a substituted arylboronic acid, a class of compounds widely utilized in organic synthesis due to their stability, low toxicity, and versatile reactivity.[1] The presence of bromo, fluoro, and methyl groups on the phenyl ring provides specific steric and electronic properties that are valuable for creating complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 957061-15-3 | [1] |

| Molecular Formula | C₇H₇BBrFO₂ | [2] |

| Molecular Weight | 232.84 g/mol | Calculated |

| SMILES Code | CC1=C(F)C(B(O)O)=C(Br)C=C1 | [3] |

| Boiling Point | 343.455°C at 760 mmHg (Predicted) | [2] |

| Flash Point | 161.516°C (Predicted) | [2] |

| Storage Temperature | Inert atmosphere, 2–8 °C | N/A |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound and its application in a representative Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

The synthesis of arylboronic acids is commonly achieved through the reaction of an organometallic intermediate, such as an organolithium or Grignard reagent, with a trialkyl borate ester, followed by acidic workup.[4][5] The following protocol is a representative method adapted from general procedures for the synthesis of substituted phenylboronic acids via lithiation-borylation.[6]

Materials:

-

1,4-Dibromo-2-fluoro-3-methylbenzene (starting material)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate or sodium sulfate

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is assembled.

-

Initial Charging: The flask is charged with 1,4-dibromo-2-fluoro-3-methylbenzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is slowly added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Borylation: Triisopropyl borate (1.2 eq) is then added dropwise, again keeping the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2). The aqueous layer is separated and extracted three times with ethyl acetate.

-

Workup: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

Arylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[7] This reaction is a powerful tool in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.

Materials:

-

This compound (1.2 eq)

-

An aryl halide or triflate (e.g., 4-iodoanisole, 1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., a mixture of toluene, ethanol, and water, or dioxane and water)

-

Nitrogen or Argon gas

Procedure:

-

Reaction Setup: A Schlenk flask is charged with the aryl halide (1.0 eq), this compound (1.2 eq), the base (2.0-3.0 eq), and the palladium catalyst (2-5 mol%).

-

Degassing: The flask is evacuated and backfilled with nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent Addition: Degassed solvent is added via syringe.

-

Reaction: The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography or recrystallization to yield the desired biaryl product.

Key Concepts and Mechanisms

To visualize the chemical transformations described, the following diagrams illustrate the general workflow for the synthesis of arylboronic acids and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. This compound | 957061-15-3 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 957061-15-3|(6-Bromo-2-fluoro-3-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

In-Depth Technical Guide to the Physical Properties of 6-Bromo-2-fluoro-3-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 6-Bromo-2-fluoro-3-methylphenylboronic acid (CAS No. 957061-15-3). The information is intended to support research, development, and drug discovery activities where this compound is of interest. This document compiles available data and presents standardized experimental protocols for the determination of key physical characteristics.

Core Physical Properties

This compound is a substituted arylboronic acid, a class of compounds widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. An understanding of its physical properties is crucial for handling, reaction optimization, and formulation.

Data Presentation

| Physical Property | Value | Source |

| Molecular Formula | C₇H₇BBrFO₂ | - |

| Molecular Weight | 232.84 g/mol | - |

| Physical State | Solid (presumed, based on related compounds) | [1] |

| Melting Point | Data not available | |

| Boiling Point | 347.3 °C at 760 mmHg | N/A |

| Density | 1.65 g/cm³ | N/A |

| Flash Point | 163.8 °C | N/A |

| Solubility | Data not available |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physical properties of arylboronic acids like this compound.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the dry this compound is finely ground into a powder.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid is observed in the capillary tube is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as this range.

Determination of Boiling Point (Distillation Method)

For compounds that are thermally stable, the boiling point can be determined by distillation.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a calibrated thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

Sample Addition: A sample of this compound is placed in the distilling flask along with boiling chips to ensure smooth boiling.

-

Heating: The distilling flask is heated gently.

-

Equilibrium: As the liquid boils, the vapor rises and comes into contact with the thermometer. The temperature will stabilize at the boiling point of the substance.

-

Data Recording: The stable temperature reading on the thermometer is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Density (Gas Pycnometry)

Gas pycnometry is a common and accurate method for determining the true density of a fine powder.

Methodology:

-

Calibration: The volume of the empty sample chamber of the gas pycnometer is determined.

-

Sample Preparation: A precisely weighed sample of this compound is placed into the sample chamber.

-

Analysis: The instrument is sealed, and an inert gas (typically helium) is introduced into the chamber and then expanded into a second chamber of known volume.

-

Pressure Measurement: The pressures before and after the expansion are measured.

-

Volume Calculation: Using the ideal gas law, the volume of the solid sample is calculated based on the pressure difference.

-

Density Calculation: The density is then calculated by dividing the mass of the sample by its determined volume.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid.

-

Analysis: A sample of the clear, saturated supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Solubility Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizing Methodological Relationships

The following diagram illustrates the workflow for characterizing the physical properties of this compound.

References

Technical Guide: Physicochemical Properties of 6-Bromo-2-fluoro-3-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-fluoro-3-methylphenylboronic acid is a substituted arylboronic acid, a class of compounds of significant interest in organic synthesis and medicinal chemistry. Arylboronic acids are key reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. An understanding of the physicochemical properties of this compound, particularly its solubility, is crucial for its effective use in synthetic protocols and for the development of robust and scalable processes.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide provides an overview of the expected solubility based on the general behavior of arylboronic acids and details comprehensive experimental protocols for its determination.

Data Presentation: Solubility of Arylboronic Acids

The solubility of arylboronic acids is influenced by the nature of the substituents on the aromatic ring. Generally, they exhibit low solubility in water and varying degrees of solubility in organic solvents. The presence of a polar boronic acid group can impart some solubility in polar solvents, while the lipophilic nature of the substituted phenyl ring influences solubility in nonpolar solvents.

Table 1: Expected Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Protic Solvents | Water, Methanol, Ethanol | Low to Moderate | The boronic acid moiety can engage in hydrogen bonding, but the overall molecule has significant nonpolar character. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Acetone | Moderate to High | These solvents can effectively solvate both the polar boronic acid group and the aryl ring. |

| Aprotic Nonpolar Solvents | Toluene, Hexanes, Dichloromethane (DCM) | Low to Moderate | Solubility is primarily driven by the lipophilicity of the substituted phenyl ring. |

| Ethereal Solvents | Diethyl ether | Moderate | Ethers can interact with the boronic acid group to some extent. |

Experimental Protocols: Determination of Solubility

The following are detailed methodologies for determining the solubility of this compound.

Protocol 1: Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, DMF, DMSO, THF, toluene, hexanes, DCM)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Chosen solvent(s)

-

Scintillation vials or other sealable containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent for generating a calibration curve.

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. Ensure there is enough solid that some will remain undissolved at equilibrium.

-

Seal the vial and place it in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the mixture to stand undisturbed for a few hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Mandatory Visualization: Suzuki-Miyaura Coupling Workflow

Arylboronic acids are most frequently utilized in the Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates the generally accepted catalytic cycle for this important transformation.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This workflow is fundamental to the application of this compound in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. The reaction involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Technical Guide: Spectroscopic Characterization of 6-Bromo-2-fluoro-3-methylphenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for 6-Bromo-2-fluoro-3-methylphenylboronic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on established principles of NMR spectroscopy and analysis of structurally analogous compounds. Furthermore, it outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar arylboronic acids.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) are reported in Hertz (Hz).

Structure:

Table 1: Predicted ¹H NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (Position 4) | 7.2 - 7.4 | Doublet of doublets (dd) | ³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 2-3 | 1H |

| Ar-H (Position 5) | 7.0 - 7.2 | Doublet of doublets (dd) | ³J(H,H) ≈ 8-9, ⁵J(H,F) ≈ 1-2 | 1H |

| -CH₃ | 2.2 - 2.4 | Singlet | - | 3H |

| -B(OH)₂ | 8.0 - 8.5 (broad singlet) | Broad s | - | 2H |

Table 2: Predicted ¹³C NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-B(OH)₂ (Position 1) | 125 - 135 (broad) | Singlet | - |

| C-F (Position 2) | 160 - 165 | Doublet | ¹J(C,F) ≈ 240-250 |

| C-CH₃ (Position 3) | 135 - 140 | Doublet | ³J(C,F) ≈ 3-5 |

| C-H (Position 4) | 130 - 135 | Doublet | ⁴J(C,F) ≈ 1-2 |

| C-H (Position 5) | 128 - 132 | Doublet | ³J(C,F) ≈ 15-20 |

| C-Br (Position 6) | 115 - 120 | Doublet | ²J(C,F) ≈ 20-25 |

| -CH₃ | 18 - 22 | Singlet | - |

Experimental Protocols

Acquiring high-quality NMR spectra for arylboronic acids requires careful sample preparation and consideration of the compound's tendency to form anhydrides (boroxines). The following is a detailed methodology for obtaining reliable NMR data.

1. Sample Preparation:

-

Standard Protocol: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. The choice of solvent may influence the chemical shifts. DMSO-d₆ is often preferred for its ability to disrupt the intermolecular hydrogen bonding that leads to oligomerization.

-

Addressing Oligomerization: Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can lead to broadened signals or complex spectra. To favor the monomeric species, the following strategies can be employed:

-

Use of Methanol-d₄: Dissolving the sample in methanol-d₄ can help break up oligomers.

-

Addition of D₂O: A small drop of D₂O can be added to the sample in a solvent like DMSO-d₆ to encourage the hydrolysis of any boroxine back to the boronic acid. The B(OH)₂ protons will exchange with D₂O and their signal will disappear.

-

Formation of a Diol Adduct: Conversion of the boronic acid to a boronate ester by reaction with a diol (e.g., pinacol or diethanolamine) can provide sharper, more easily interpretable spectra.

-

2. NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of coupling patterns.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

2D NMR Experiments: To aid in the definitive assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the NMR characterization of an arylboronic acid.

An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methylphenylboronic Acid: Synthesis, Properties, and Application in the Development of IRAK4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromo-2-fluoro-3-methylphenylboronic acid, a key building block in contemporary medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and its critical application in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, a promising class of therapeutics for autoimmune and inflammatory diseases.

Chemical Structure and Properties

This compound is an organoboron compound featuring a substituted phenyl ring. The strategic placement of the bromo, fluoro, and methyl groups, in addition to the boronic acid moiety, makes it a versatile reagent in cross-coupling reactions.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 957061-15-3 |

| Molecular Formula | C₇H₇BBrFO₂ |

| Molecular Weight | 232.84 g/mol |

| SMILES | CC1=C(F)C(B(O)O)=C(Br)C=C1 |

| Appearance | White to off-white solid |

Note: Some physical properties such as melting and boiling points are not consistently reported in publicly available literature and may vary depending on the purity of the sample.

Synthesis of this compound

The synthesis of this compound typically proceeds via a lithium-halogen exchange reaction starting from 1-bromo-3-fluoro-2-methylbenzene, followed by quenching with a trialkyl borate.[1]

Experimental Protocol:

A general procedure for the synthesis is as follows:

-

Reaction Setup: A solution of 1-bromo-3-fluoro-2-methylbenzene in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is prepared in a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath. An organolithium reagent, such as n-butyllithium, is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a period to allow for the completion of the lithium-halogen exchange.

-

Borylation: A trialkyl borate, commonly trimethyl borate or triisopropyl borate, is added to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Isolation: The reaction is quenched by the addition of an aqueous acid, such as hydrochloric acid. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

The following diagram illustrates the synthetic workflow:

Application in the Synthesis of IRAK4 Inhibitors via Suzuki-Miyaura Coupling

A primary and significant application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is instrumental in forming carbon-carbon bonds, allowing for the coupling of the boronic acid with various aryl or heteroaryl halides to construct the core scaffolds of IRAK4 inhibitors.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[2][3] Dysregulation of these pathways is implicated in a range of inflammatory and autoimmune diseases. Consequently, the development of potent and selective IRAK4 inhibitors is a major focus in drug discovery.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling reaction using this compound to synthesize an IRAK4 inhibitor intermediate.

-

Reaction Setup: In a reaction vessel, the aryl or heteroaryl halide (1 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 0.05-0.1 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents) are combined.

-

Solvent Addition and Degassing: A suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water), is added. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

The catalytic cycle of the Suzuki-Miyaura coupling is depicted below:

Quantitative Data

The following table summarizes representative quantitative data for the synthesis and application of this compound, as collated from various sources.

| Reaction | Reactants | Product | Yield | Purity | Analysis |

| Synthesis | 1-Bromo-3-fluoro-2-methylbenzene | This compound | Typically >70% | >95% | ¹H NMR, LC-MS |

| Suzuki Coupling | Aryl halide, this compound | Biaryl IRAK4 inhibitor core | 60-95% | >98% | ¹H NMR, ¹³C NMR, LC-MS, HRMS |

Yields and purity are dependent on specific reaction conditions and purification methods.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key component in the construction of IRAK4 inhibitors. The synthetic routes to and from this compound are well-established, with the Suzuki-Miyaura coupling being a cornerstone of its application. This guide provides researchers and drug development professionals with the fundamental technical information required to effectively utilize this important chemical entity in their research and development endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 6-Bromo-3-chloro-2-fluorophenylboronic acid(1451392-87-2) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Bromo-6-fluoro-3-methylphenylboronic acid(957121-09-4) 1H NMR [m.chemicalbook.com]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 6-Bromo-2-fluoro-3-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Bromo-2-fluoro-3-methylphenylboronic acid (CAS No. 957061-15-3), a key building block in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Adherence to the safety protocols outlined herein is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical Identification and Properties

This compound is a substituted phenylboronic acid. Phenylboronic acids are instrumental in Suzuki-Miyaura coupling reactions, a versatile method for synthesizing biaryls, which are common motifs in pharmaceuticals and functional materials.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇BBrFO₂ | N/A |

| Molecular Weight | 232.84 g/mol | N/A |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 347.3 °C at 760 mmHg (Predicted) | N/A |

| Flash Point | 163.8 °C (Predicted) | N/A |

| Density | 1.65 g/cm³ (Predicted) | N/A |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1] |

| Solubility | No data available | N/A |

Hazard Identification and Safety Precautions

While some sources indicate no known OSHA hazards, other suppliers classify this compound and similar boronic acids as irritants.[2] It is prudent to handle the compound with care, assuming it may cause skin, eye, and respiratory irritation.

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement | Source |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor if you feel unwell.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant. | [3][4] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5]

-

Skin Protection: Wear impervious, flame-retardant protective clothing and gloves (e.g., nitrile rubber).[5]

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[5] Ensure adequate ventilation, such as working in a chemical fume hood.[6]

First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [6][7] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs. | [6][7] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. | [6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or poison control center immediately. | [7] |

Handling, Storage, and Disposal

Handling:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe dust.[6]

-

Handle in a well-ventilated place, preferably in a chemical fume hood.[6]

-

Wash hands thoroughly after handling.[4]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[6]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

-

Store under an inert atmosphere (e.g., nitrogen or argon).[1]

-

For long-term storage, refrigeration (2-8°C) is recommended.[1]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

-

Do not let the product enter drains.[2]

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Ensure adequate ventilation and evacuate personnel to safe areas.

-

Avoid dust formation.[2]

-

Wear appropriate personal protective equipment.

-

Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[2]

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, hydrogen bromide, hydrogen fluoride, and oxides of boron.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[2]

Experimental Protocols: Representative Suzuki-Miyaura Coupling

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The following is a representative protocol for the coupling of an aryl bromide with an arylboronic acid.

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl halide (e.g., 1-bromo-4-nitrobenzene) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0-3.0 equivalents)

-

Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water)

-

Round-bottom flask, condenser, magnetic stirrer, and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried round-bottom flask, add the aryl halide, this compound, and the base.

-

Evacuate the flask and backfill with an inert gas (repeat three times).

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent(s) via syringe.

-

Attach a condenser and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows.

Caption: A logical workflow for the safe handling of laboratory chemicals.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. This compound | 957061-15-3 [amp.chemicalbook.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. 2246650-88-2|3-Bromo-2-fluoro-6-methylphenylboronic acid|BLD Pharm [bldpharm.com]

- 4. aksci.com [aksci.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. 5-Bromo-2-fluoro-3-methylphenylboronic acid - Safety Data Sheet [chemicalbook.com]

Safeguarding Stability: A Technical Guide to the Storage of 6-Bromo-2-fluoro-3-methylphenylboronic Acid

For Immediate Release

This technical guide provides an in-depth overview of the optimal storage and handling conditions for 6-Bromo-2-fluoro-3-methylphenylboronic acid (CAS No. 957061-15-3), a critical reagent in pharmaceutical and chemical research. Adherence to these guidelines is paramount to ensure the compound's integrity, stability, and performance in sensitive synthetic applications. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Summary of Storage and Handling Parameters

Proper storage is crucial to prevent the degradation of this compound. The following table summarizes the key storage and handling recommendations based on available data.

| Parameter | Recommended Condition | Source |

| Storage Temperature | 2–8 °C | [1] |

| Atmosphere | Under inert gas (Nitrogen or Argon) | [1] |

| Physical Form | Solid | [1] |

| Color | White | [1] |

| Container | Tightly-closed container | [2] |

| Environment | Cool, dry, well-ventilated area | [2] |

| Long-term Storage | Cool, dry place | [2] |

| Incompatible Substances | Strong oxidizing agents, acids, and bases | [2][3] |

Core Storage Protocols

To maintain the quality and reactivity of this compound, the following detailed protocols should be implemented:

1. Temperature Control: The compound should be stored in a refrigerated and temperature-controlled environment, maintained between 2°C and 8°C.[1] This temperature range is critical for minimizing thermal degradation.

2. Inert Atmosphere: To prevent oxidation and hydrolysis, this compound must be stored under an inert atmosphere.[1] The use of nitrogen or argon gas is recommended to displace air and moisture from the storage container.

3. Moisture Protection: Boronic acids, while more stable than many organometallic reagents, are susceptible to degradation in the presence of moisture.[4] It is imperative to use tightly sealed containers and store the compound in a dry environment.

4. Light Sensitivity: While specific data on the photosensitivity of this compound is not available, it is good laboratory practice to store all reactive chemical intermediates in opaque or amber containers to protect them from light, which can catalyze degradation.

5. Handling Procedures: Standard laboratory safety protocols must be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[4] Handling should be performed in a well-ventilated area or under a chemical fume hood.

General Considerations for Arylboronic Acids

Arylboronic acids are a class of compounds that can undergo protodeboronation under harsh acidic or basic conditions.[4] It is also important to be aware that arylboronic acids may be considered potential genotoxic impurities in active pharmaceutical ingredients (APIs).[5] Therefore, careful handling and storage are essential to ensure both product quality and safety.

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process and workflow for the proper storage and handling of this compound.

Caption: Workflow for receiving, storing, and handling this compound.

References

Synthesis of 6-Bromo-2-fluoro-3-methylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 6-Bromo-2-fluoro-3-methylphenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. Boronic acids are crucial intermediates in the formation of carbon-carbon and carbon-heteroatom bonds, most notably in Suzuki-Miyaura cross-coupling reactions.[1] The unique substitution pattern of this particular arylboronic acid makes it a key component in the synthesis of complex organic molecules.

Compound Profile

A summary of the key identifiers and properties of the target compound and its primary starting material is provided below.

Table 1: Key Compound Properties

| Compound Name | This compound | 1-Bromo-3-fluoro-2-methylbenzene (2-Bromo-6-fluorotoluene) |

| CAS Number | 957061-15-3 | 1422-54-4[2] |

| Molecular Formula | C₇H₇BBrFO₂ | C₇H₆BrF[3] |

| Molecular Weight | 232.84 g/mol | 189.02 g/mol [3] |

| Typical Purity (Commercial) | ≥96%[4] | Not specified in search results. |

| Physical Form | Solid | Solid[3] |

Synthetic Pathway Overview

The most common and effective method for the synthesis of arylboronic acids from aryl halides is through a lithiation-borylation sequence.[5][6] This involves a halogen-lithium exchange followed by quenching the resulting aryllithium species with a trialkyl borate ester.

The logical workflow for the synthesis of this compound is outlined below.

Caption: Synthesis workflow from starting material to final product.

Experimental Protocol

The following is a detailed, generalized experimental protocol for the synthesis of this compound based on the established lithiation-borylation methodology.

Materials and Reagents:

Table 2: Reagents and Materials

| Reagent/Material | Purpose | Notes |

| 1-Bromo-3-fluoro-2-methylbenzene | Starting Material | Ensure anhydrous conditions. |

| Anhydrous Tetrahydrofuran (THF) | Reaction Solvent | Distill from sodium/benzophenone ketyl prior to use. |

| n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M) | Lithiating Agent | Handle under an inert atmosphere (Nitrogen or Argon). |

| Triisopropyl borate | Boron Source | Ensure anhydrous conditions. |

| 1 M Hydrochloric Acid (HCl) | Quenching and Hydrolysis | |

| Ethyl acetate or Diethyl ether | Extraction Solvent | |

| Brine (saturated aq. NaCl) | Washing | |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying Agent | |

| Hexanes or Pentane | Recrystallization Solvent |

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel is assembled. The system is flushed with inert gas.

-

Initial Solution: 1-Bromo-3-fluoro-2-methylbenzene (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (approx. 1.1 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. The mixture is stirred at -78 °C for a specified time (typically 1-2 hours) to ensure complete formation of the aryllithium intermediate.

-

Borylation: Triisopropyl borate (approx. 1.2 equivalents) is added dropwise to the cold solution. The reaction mixture is maintained at -78 °C for an additional period (e.g., 1 hour) and then allowed to slowly warm to room temperature overnight with continuous stirring.

-

Workup and Hydrolysis: The reaction is carefully quenched by the slow addition of 1 M aqueous HCl at 0 °C. The mixture is stirred for 1-2 hours to ensure complete hydrolysis of the boronic ester.

-

Extraction: The aqueous layer is separated, and the aqueous phase is extracted multiple times with an organic solvent like ethyl acetate or diethyl ether.

-

Washing and Drying: The combined organic layers are washed with water and then with brine. The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude solid is purified by recrystallization or by slurrying in a solvent such as hexanes or pentane to yield this compound as a solid.

Characterization Data

While specific yields for this exact synthesis are not detailed in the available literature, similar reactions typically proceed with moderate to good yields. The purity of the final product can be assessed using standard analytical techniques. Commercial suppliers report purities of 96% or higher.[4] Spectroscopic data, including ¹H NMR, is available from chemical suppliers and can be used to confirm the structure of the synthesized compound.[7]

Applications in Drug Development

Boronic acids are recognized as "privileged" structural motifs in medicinal chemistry.[1] Their ability to act as transition state analogs for serine proteases has led to the development of successful drugs like Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy.[8] The presence of bromine and fluorine atoms on the phenyl ring of this compound allows for precise modification of the electronic and lipophilic properties of molecules into which it is incorporated. The bromine atom, in particular, serves as a handle for further functionalization through cross-coupling reactions, making this compound a versatile intermediate in the synthesis of complex pharmaceutical agents.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-Bromo-3-fluoro-2-methylbenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 7. 2-Bromo-6-fluoro-3-methylphenylboronic acid(957121-09-4) 1H NMR spectrum [chemicalbook.com]

- 8. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Utility of 6-Bromo-2-fluoro-3-methylphenylboronic Acid in the Development of Potent Wee1 Kinase Inhibitors

For Immediate Release

Shanghai, China – December 26, 2025 – In the landscape of modern organic synthesis and drug discovery, the strategic application of highly functionalized building blocks is paramount. Among these, 6-Bromo-2-fluoro-3-methylphenylboronic acid has emerged as a critical reagent, particularly in the construction of complex heterocyclic scaffolds with significant therapeutic potential. This technical guide delves into a key application of this versatile boronic acid: its use in the synthesis of precursors for potent Wee1 kinase inhibitors, a promising class of anti-cancer agents.

Introduction to this compound

This compound is a trifunctional organoboron compound featuring a bromine atom, a fluorine atom, and a methyl group on the phenyl ring. This unique substitution pattern offers medicinal chemists a powerful tool for introducing a sterically hindered and electronically modulated phenyl moiety into target molecules. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds.

Core Application: Synthesis of a Wee1 Kinase Inhibitor Intermediate

A significant application of this compound is demonstrated in the synthesis of 4-(2-amino-6-(6-bromo-2-fluoro-3-methylphenyl)pyridin-3-yl)butan-1-ol, a key intermediate in the development of Wee1 kinase inhibitors. Wee1 kinase is a crucial regulator of the G2-M cell cycle checkpoint, and its inhibition represents a promising strategy for cancer therapy, particularly in combination with DNA-damaging agents.

The synthesis involves a Suzuki-Miyaura cross-coupling reaction between this compound and 4-(2-amino-6-chloropyridin-3-yl)butan-1-ol. This reaction selectively forms a C-C bond between the phenyl and pyridine rings, highlighting the efficiency and regioselectivity of this palladium-catalyzed transformation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the Wee1 kinase inhibitor intermediate.

| Reactant 1 | Reactant 2 | Product | Catalyst | Base | Solvent | Reaction Time | Temperature | Yield | Mass Spec Data (M+H)⁺ |

| This compound | 4-(2-amino-6-chloropyridin-3-yl)butan-1-ol | 4-(2-amino-6-(6-bromo-2-fluoro-3-methylphenyl)pyridin-3-yl)butan-1-ol | Pd(dppf)Cl₂·CH₂Cl₂ Adduct | K₂CO₃ | 1,4-Dioxane / Water | 16 hours | 110 °C | 61.4% | 383.3 |

Experimental Protocol

A detailed experimental protocol for the Suzuki-Miyaura coupling reaction is provided below, based on established synthetic procedures.

Synthesis of 4-(2-amino-6-(6-bromo-2-fluoro-3-methylphenyl)pyridin-3-yl)butan-1-ol

To a solution of 4-(2-amino-6-chloropyridin-3-yl)butan-1-ol (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) is added this compound (1.2 eq) and potassium carbonate (3.0 eq). The mixture is degassed with nitrogen for 15 minutes. Subsequently, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂ adduct) (0.1 eq) is added, and the reaction mixture is heated to 110 °C for 16 hours under a nitrogen atmosphere.

Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product, 4-(2-amino-6-(6-bromo-2-fluoro-3-methylphenyl)pyridin-3-yl)butan-1-ol.

Reaction Workflow Visualization

The following diagram illustrates the workflow of the Suzuki-Miyaura coupling reaction for the synthesis of the Wee1 kinase inhibitor intermediate.

Caption: Suzuki-Miyaura coupling experimental workflow.

Conclusion

This compound serves as a valuable and versatile building block in organic synthesis, particularly for the construction of biologically active molecules. Its successful application in the synthesis of a key intermediate for Wee1 kinase inhibitors underscores its importance in modern drug discovery and development. The provided experimental protocol offers a practical guide for researchers and scientists working in this field.

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromo-2-fluoro-3-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving 6-Bromo-2-fluoro-3-methylphenylboronic acid. This versatile building block is valuable in the synthesis of complex molecules, particularly in the development of agrochemicals and pharmaceuticals. The following sections detail recommended catalyst systems, reaction conditions, and experimental procedures to facilitate the efficient use of this reagent in C-C bond formation.

Introduction to Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound (like a boronic acid) and an organic halide.[1] The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Due to its tolerance of a wide range of functional groups and generally mild reaction conditions, the Suzuki-Miyaura coupling is a favored method in medicinal and process chemistry.[1] For sterically hindered or electronically challenging substrates, such as this compound, the choice of catalyst, ligand, and base is crucial for achieving high yields and reaction efficiency.

General Catalytic Cycle

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Recommended Catalyst Systems and Reaction Conditions

For the cross-coupling of the sterically hindered and electronically deactivated this compound, the selection of a suitable palladium catalyst and ligand is critical. Bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Based on analogous reactions with structurally similar substrates, the following catalyst systems are recommended:

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene/H₂O | 90-110 |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 80-100 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85-95 |

Note: The optimal conditions should be determined empirically for each specific coupling partner.

Experimental Protocols

The following protocols are based on procedures described in the synthesis of herbicide intermediates and related compounds, providing a robust starting point for the cross-coupling of this compound.

Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is adapted from procedures used for the synthesis of biaryl precursors for agrochemicals.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

-

Potassium phosphate (K₃PO₄, 3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the aryl bromide, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling with a Heteroaryl Chloride

This protocol is a general procedure suitable for coupling with less reactive heteroaryl chlorides, which often require more active catalyst systems.

Materials:

-

This compound (1.1 equiv)

-

Heteroaryl chloride (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 equiv)

-

Potassium carbonate (K₂CO₃, 2.5 equiv)

-

Toluene (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to a flame-dried Schlenk flask.

-

Add the heteroaryl chloride, this compound, and potassium carbonate.

-

Add anhydrous toluene and degassed water (typically in a 10:1 ratio).

-

Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 6-18 hours).

-

After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by flash chromatography to isolate the desired product.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Inappropriate base or solvent | - Use a fresh batch of catalyst and ligand.- Ensure all glassware is flame-dried and solvents are properly degassed.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems. |

| Homocoupling of Boronic Acid | - Presence of oxygen- High reaction temperature | - Rigorously degas all solvents and maintain a strict inert atmosphere.- Lower the reaction temperature and monitor for conversion. |

| Protodeborylation | - Presence of water with a strong base- Prolonged reaction time at high temperature | - Use a milder base (e.g., K₂CO₃) or an anhydrous solvent system.- Monitor the reaction closely and stop it once the starting material is consumed. |

Conclusion

The palladium-catalyzed cross-coupling of this compound provides a reliable route to a variety of substituted biaryl and heteroaryl compounds. The success of these reactions is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system. The protocols provided herein serve as a solid foundation for developing efficient and high-yielding coupling reactions for this versatile building block. Researchers are encouraged to optimize these conditions for their specific substrates to achieve the best results.

References

Application Notes and Protocols for Suzuki Coupling with 6-Bromo-2-fluoro-3-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed guide for selecting an appropriate base for the Suzuki coupling of 6-Bromo-2-fluoro-3-methylphenylboronic acid, a sterically hindered and electronically complex substrate. The choice of base is critical as it plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid for the crucial transmetalation step.[1] An optimal base can significantly enhance reaction yield, rate, and selectivity.

The structure of this compound presents specific challenges. The presence of ortho-substituents (fluoro and methyl groups) to the boronic acid moiety introduces steric hindrance, which can impede the approach of the coupling partners to the palladium catalyst. Furthermore, the electronic effects of these substituents can influence the reactivity of the boronic acid.

Role of the Base in the Suzuki Coupling Catalytic Cycle

The base is a crucial component in the Suzuki-Miyaura coupling, primarily facilitating the transmetalation step. It activates the organoboron species, making it more nucleophilic and ready to transfer its organic group to the palladium complex.[1][2] The selection of the base can influence the overall efficiency of the reaction.

Caption: The role of the base in the Suzuki-Miyaura catalytic cycle.

Base Selection for this compound

Given the steric hindrance around the boronic acid, a careful selection of the base is paramount. Stronger, more sterically demanding bases may not be as effective. The choice of base can also be influenced by the presence of other functional groups on the coupling partner that may be base-sensitive.

Below is a comparative summary of commonly used bases in Suzuki coupling reactions and their general suitability for a substrate like this compound.

| Base | Typical Equivalents | Common Solvent System(s) | Expected Yield Range | Notes |

| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane | Good to Excellent | An excellent choice for sterically hindered and base-sensitive substrates. Its moderate basicity often prevents side reactions.[3][4] |

| K₂CO₃ | 2.0 | Dioxane/H₂O, Toluene/H₂O | Good to Excellent | A reliable and commonly used base for a wide range of Suzuki couplings.[3][5] |

| Cs₂CO₃ | 2.0 | Dioxane, Toluene | Good to Excellent | Often superior for challenging couplings due to its higher solubility in organic solvents, but it is more expensive.[3][6] |

| Na₂CO₃ | 2.0 | Toluene/H₂O, Ethanol/H₂O | Moderate to Good | A cost-effective and highly effective base for standard couplings.[1][7] |

| t-BuOK | 2.0 - 3.0 | Dioxane, THF | Variable | A very strong base that can be effective for sterically demanding couplings, but may promote side reactions.[8] |

| NaOH / KOH | 2.0 | Toluene/H₂O, Dioxane/H₂O | Variable | Strong bases that can lead to side reactions like protodeboronation, especially with sensitive substrates.[3] |

| Triethylamine (TEA) | 3.0 | Toluene, DMF | Low to Moderate | Organic amines are generally less effective than inorganic bases for Suzuki couplings.[3] |

Recommended Protocol for Suzuki Coupling

This protocol is a general starting point and should be optimized for the specific coupling partner being used with this compound.

Materials:

-

This compound (1.0 equiv)

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(dppf)Cl₂, 2-3 mol%)

-

Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

-

Degassed water (if using a two-phase system)

Experimental Workflow:

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the aryl halide (1.2 equiv), and the chosen base (e.g., K₃PO₄, 3.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas, such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%). Then, add the degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. For sterically hindered substrates, ligands such as SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ can be effective.[3] Increasing the reaction temperature or time may also improve the yield.

-

Protodeboronation: The undesired cleavage of the C-B bond can be a significant side reaction.[3] This can be minimized by ensuring the reaction is thoroughly degassed and by using milder bases like K₃PO₄ or KF. Using the boronic acid as its pinacol ester derivative can also increase stability.

-

Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. Optimizing the catalyst system and ensuring an oxygen-free environment can reduce homocoupling.[3]

By carefully selecting the base and optimizing the reaction conditions, researchers can successfully employ this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of novel compounds for applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

Solvent Selection for Suzuki-Miyaura Cross-Coupling Reactions of 6-Bromo-2-fluoro-3-methylphenylboronic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solvent selection in Suzuki-Miyaura cross-coupling reactions involving 6-bromo-2-fluoro-3-methylphenylboronic acid. The choice of solvent is a critical parameter that can significantly influence reaction yield, purity, and reaction time. These guidelines are intended to assist researchers in optimizing their reaction conditions for the synthesis of complex molecules.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern allows for the introduction of a substituted aryl moiety with ortho-fluorine and methyl groups, which can impart desirable pharmacological or material properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between this boronic acid and various aryl or heteroaryl halides. The efficiency of this transformation is highly dependent on the reaction conditions, with the solvent system playing a pivotal role.

Solvent Effects in Suzuki-Miyaura Coupling

The solvent in a Suzuki-Miyaura reaction influences several key aspects of the catalytic cycle, including the solubility of reactants and catalyst, the rate of oxidative addition, transmetalation, and reductive elimination. The choice of base is also intertwined with the solvent system, as it affects the formation of the active boronate species.

Commonly employed solvents for Suzuki-Miyaura couplings include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF). Aqueous mixtures of these organic solvents are frequently used to facilitate the dissolution of the inorganic base and to accelerate the transmetalation step.

For sterically hindered and electronically modified substrates like this compound, careful solvent selection is crucial to minimize side reactions such as protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.

Quantitative Data on Solvent Performance

The following table summarizes the typical performance of various solvent systems in the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The data is compiled from analogous reactions and represents expected outcomes under optimized conditions.

| Solvent System (v/v) | Catalyst (mol%) | Base (equiv.) | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1,4-Dioxane / H₂O (4:1) | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 90 | 12 | 92 | >98 |

| Toluene / H₂O (10:1) | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | 100 | 16 | 88 | >97 |

| DME / H₂O (4:1) | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | 85 | 18 | 85 | >95 |

| THF | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ (2.5) | 66 | 24 | 78 | >95 |

| DMF | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ (2) | 110 | 8 | 95 | >98 |

| Methanol / H₂O (3:2) | Pd(OAc)₂ (2) | NaOH (2) | 70 | 10 | 90 | >96 |

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction of this compound.

General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and heating mantle/oil bath

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

Reaction Setup:

-

To a dry round-bottom flask or reaction vial, add this compound, the aryl bromide, and the base.

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Under the inert atmosphere, add the palladium catalyst.

-

Add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the aryl bromide.

Reaction Execution:

-

Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C).

-

Stir the reaction mixture vigorously for the required time (typically 12-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for the Suzuki-Miyaura coupling of this compound.

Caption: Solvent selection workflow for Suzuki-Miyaura coupling.

Simplified Suzuki-Miyaura Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromo-2-fluoro-3-methylphenylboronic Acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 6-Bromo-2-fluoro-3-methylphenylboronic acid with a variety of aryl halides. This protocol is essential for the synthesis of complex biaryl compounds, which are pivotal structural motifs in medicinal chemistry and materials science. The presence of a fluorine atom and a methyl group on the boronic acid partner offers unique electronic and steric properties to the resulting biaryl products, potentially enhancing their biological activity and physicochemical characteristics.

While specific literature on the coupling of this compound is not extensively documented, this guide consolidates established protocols for structurally similar and sterically hindered substrates. The provided methodologies and reaction conditions serve as a robust starting point for developing an optimized process for your specific aryl halide coupling partner.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a powerful C-C bond-forming reaction catalyzed by a palladium complex. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron species (in this case, this compound) transfers its organic group to the palladium(II) center, forming a new diorganopalladium(II) complex.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Reaction Conditions

The successful coupling of this compound with aryl halides is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The steric hindrance and electronic properties of the substrates necessitate robust catalytic systems. The following table summarizes typical conditions derived from analogous reactions with sterically hindered or electronically challenging coupling partners.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Pd(PPh₃)₄ | (None) | K₂CO₃ or K₃PO₄ | Dioxane/H₂O (4:1) | 80-100 | 8-16 | 75-95 |

| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 100-110 | 12-24 | 80-98 |

| Pd(dppf)Cl₂ | (None) | Na₂CO₃ or K₂CO₃ | DMF or Dioxane/H₂O | 80-100 | 6-12 | 85-95 |

| PEPPSI™-IPr | (None) | K₂CO₃ | t-BuOH or DMF/H₂O | 80-90 | 4-8 | High |